molecular formula C8H8O4 B043329 5-Acetoxymethyl-2-furaldehyde CAS No. 10551-58-3

5-Acetoxymethyl-2-furaldehyde

Cat. No. B043329
CAS RN: 10551-58-3
M. Wt: 168.15 g/mol
InChI Key: QAVITTVTXPZTSE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of furanic compounds like 5-acetoxymethyl-2-furaldehyde typically involves the dehydration of sugars. For instance, the dehydration of D-fructose under mild conditions using strongly acidic ion-exchange resins yields 5-hydroxymethyl-2-furaldehyde, which could further undergo modifications to introduce acetoxy groups (Nakamura & Morikawa, 1980). Another method involves the transformation of mono-, oligo-, and poly-saccharides using immonium or ammonium salts to directly yield 5-hydroxymethyl-2-furaldehyde, with potential pathways to its acetoxymethyl derivative (Fayet & Gelas, 1983).

Molecular Structure Analysis

The molecular structure and electronic properties of furanic compounds, including those similar to 5-acetoxymethyl-2-furaldehyde, have been studied using spectroscopic techniques and high-level quantum chemical calculations. Studies have optimized molecular geometry, vibrational properties, electronic properties, and chemical shifts through Density Functional Theory (DFT), elucidating the structure and reactivity of these compounds (Rajkumar et al., 2020).

Chemical Reactions and Properties

Furanic compounds undergo various chemical reactions, including hydrogenation and etherification, demonstrating their chemical versatility. For example, hydrogenation of 5-hydroxymethyl-2-furaldehyde to bis(hydroxymethyl)furan in n-alcohol solvents shows high yields, illustrating the reactivity and potential transformations of these compounds into useful intermediates (Han et al., 2016).

Physical Properties Analysis

The physical properties of furanic compounds, such as solubility and boiling point, are crucial for their application in industrial processes. While specific data on 5-acetoxymethyl-2-furaldehyde might not be readily available, the properties of related compounds, like 5-hydroxymethyl-2-furaldehyde, provide insights into their behavior in various solvents and conditions.

Chemical Properties Analysis

The chemical properties, including reactivity with various chemical agents and stability under different conditions, are essential for understanding the application range of these compounds. The selective oxidation of 5-hydroxymethyl-2-furaldehyde to furandicarbaldehyde in water using TiO2 nanoparticles indicates the potential for controlled oxidation reactions of furanic derivatives (Yurdakal et al., 2013).

Scientific Research Applications

Biomass Conversion and Chemical Synthesis

5-Acetoxymethyl-2-furaldehyde, though not directly mentioned, is closely related to furanic compounds such as 5-hydroxymethylfurfural (HMF) and furfural, which are derived from biomass and serve as versatile reagents in chemical synthesis. These furanic derivatives are pivotal in transforming plant biomass into valuable chemicals, potentially replacing non-renewable hydrocarbon sources. Their applications span across the production of monomers, polymers, fuels, solvents, pharmaceuticals, and more, illustrating the move towards a more sustainable chemical industry. The synthesis of these furanic compounds involves catalytic processes that emphasize the importance of selecting appropriate solvents and catalysts to enhance yield and selectivity while minimizing environmental impact (Chernyshev, Kravchenko, & Ananikov, 2017).

Green Chemistry and Solvent Selection

The production of furanic derivatives from sugars, a process relevant to the application of 5-Acetoxymethyl-2-furaldehyde, underscores the principles of green chemistry. Solvent selection, a critical aspect of this process, is guided by environmental, health, and safety (EHS) considerations. Techniques like the COnductor-like Screening MOdel for Real Solvents (COSMO-RS) aid in screening solvents based on molecular structure, enhancing the sustainability of the chemical production process. Such methodologies aim to optimize the dehydration of sugars to furanic derivatives, highlighting an area where 5-Acetoxymethyl-2-furaldehyde could find application (Esteban, Vorholt, & Leitner, 2020).

Safety And Hazards

5-Acetoxymethyl-2-furaldehyde is classified as causing skin irritation and serious eye irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

(5-formylfuran-2-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-6(10)11-5-8-3-2-7(4-9)12-8/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVITTVTXPZTSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC=C(O1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00147166
Record name 5-Formylfurfuryl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00147166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetoxymethyl-2-furaldehyde

CAS RN

10551-58-3
Record name 5-(Acetoxymethyl)-2-furaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10551-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Formylfurfuryl acetate
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Record name 5-Formylfurfuryl acetate
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Record name 5-formylfurfuryl acetate
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Record name 5-FORMYLFURFURYL ACETATE
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Synthesis routes and methods I

Procedure details

39.4 kg (219 mol) of D-fructose and 5.9 kg of dried acidic Dowex® 50WX8-200 ion exchanger (styrene-divinylbenzene copolymer resin with SO3H groups, obtainable from The Dow Chemical Company, Midland, U.S.A.) in the H form were introduced with stirring into 90 l of NMP and heated to 110° C. for 6 h. After cooling, the reaction mixture was filtered and washed with 8 l of NMP. The filtrate was admixed with stirring with 390 g (3.2 mol) of 4-(N,N-dimethylamino)pyridine and 20.5 1 (217 mol) of acetic anhydride at 20-25° C. within 1 h. After continuing the reaction for 1 h, the brown reaction mixture was freed of the solvent at 90-100° C. under reduced pressure (of 50-10 mbar). After cooling, the residue was admixed with 160 l of MtBE, 60 1 of water and 4 kg of activated carbon. The suspension was filtered though Celite®. After the phase separation, the solvent of the filtrate was distilled off at 50° C. under reduced pressure (20 mbar) and the residue was fractionally distilled under reduced pressure at 106-110° C./5 mbar.
Quantity
39.4 kg
Type
reactant
Reaction Step One
[Compound]
Name
styrene-divinylbenzene copolymer
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
90 L
Type
reactant
Reaction Step Three
[Compound]
Name
1
Quantity
217 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
390 g
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

In a round flask, 2 mL of methyl cyanide (acetonitrile) as an organic solvent was introduced, 0.145 g (1 mmol) of 5-chloromethylfurfural (CMF, compound I) was dissolved in the organic solvent, 0.170 g (1 mmol) of 1-ethyl-3-methylimidazolium acetate was added to the solution, and then the mixed solution was reacted at normal pressure and room temperature for 5 minutes. After the reaction, the reaction product was extracted by the addition of a small amount of water (5 mL) and ethyl acetate (added twice by 20 mL) to obtain an organic layer. The obtained organic layer was concentrated under reduced pressure to obtain light yellow liquid 5-acetoxymethylfurfural (AcHMF, compound II). The yield thereof is 36%.
Quantity
0.145 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.17 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

10.05 ml of acetyl chloride were added at 5° C. to a solution of 16.2 g of 5-hydroxymethyl-2-furancarboxaldehyde and 200 ml of methylene chloride and 11.4 ml of pyridine and 50 ml of methylene chloride were then added. The reaction mixture was stirred for 3 hours at 20° C. and the reaction mixture was treated with an aqueous sodium dihydrogenphosphate solution and extracted with methylene chloride. The extract was dried and concentrated to obtain 19.35 g of the desired product after chromatography on silica by eluting with a hexane/ethyl acetate (7/3) mixture.
Quantity
10.05 mL
Type
reactant
Reaction Step One
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
11.4 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

10.05 cm3 of acetyl chloride is added at 5° C. to a solution containing 16.2 g of 5-(hydroxy methyl) 2-furan-carboxaldehyde and 200 cm3 of methylene chloride. Then 11.4 cm3 of pyridine and 50 cm3 of methylene chloride are added. The reaction mixture is maintained under agitation for 3 hours at 20° C. It is then treated with an aqueous solution of sodium acid phosphate and extracted with methylene chloride, followed by drying and concentrating. After chromatography on silica eluting with a hexane--ethyl acetate mixture (7-3), 19.35 g of desired product is obtained.
Quantity
10.05 mL
Type
reactant
Reaction Step One
Quantity
16.2 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
11.4 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
367
Citations
H Hillmann, J Mattes, A Brockhoff… - Journal of agricultural …, 2012 - ACS Publications
… 5-acetoxymethyl-2-furaldehyde. Taste re-engineering experiments and sensory time-intensity studies confirmed 5-acetoxymethyl-2-furaldehyde to … 5-acetoxymethyl-2-furaldehyde, …
Number of citations: 64 pubs.acs.org
PH Chow, M Kourghi, JV Pei, S Nourmohammadi… - Molecular …, 2020 - ASPET
… values were three per dose for 5-hydroxymethyl-2-furfural (except 1 mM which was n = 7), three per dose for 5-nitro-2-furoic acid, and three per dose for 5-acetoxymethyl-2-furaldehyde (…
Number of citations: 25 molpharm.aspetjournals.org
YC Lee, M Shlyankevich, HK Jeong, JS Douglas… - Biochemical and …, 1995 - Elsevier
5-Hydroxymethyl-2-furaldehyde (HMF), a ubiquitous food contaminant, has been proposed to be metabolically activated through sulfonation of its allylic hydroxyl functional group. In …
Number of citations: 139 www.sciencedirect.com
C Carlini, P Patrono, AMR Galletti, G Sbrana… - Applied Catalysis A …, 2005 - Elsevier
… of FDA yield was observed (8–10%); however, a contemporary large decrease of the selectivity to FDA was obtained (60–80%), the formation of 5-acetoxymethyl-2-furaldehyde (AMF) …
Number of citations: 104 www.sciencedirect.com
WC Sung - journal of food and drug analysis, 2013 - Elsevier
Smoke condensates from three major smoking ingredients used for traditional Chinese smoked large yellow croaker and chicken—black tea leaves, bread flour, and cane sugar—were …
Number of citations: 35 www.sciencedirect.com
J Lan, J Lin, Z Chen, G Yin - ACS Catalysis, 2015 - ACS Publications
… 5-acetoxymethyl-2-furaldehyde in place of HMF as substrate for oxidation, it was found that 5-acetoxymethyl-2-furaldehyde … still 24.0% of 5-acetoxymethyl-2-furaldehyde substrate left in …
Number of citations: 132 pubs.acs.org
M Fatima, BS Siddiqui, S Begum - Chemistry of Natural Compounds, 2017 - Springer
… Fractions Cl-10 and Cl-12 were identified as 5-acetoxymethyl-2-furaldehyde (6.6 mg) and benzoic acid (10 mg). Fraction Cl-14 was further purified on silica gel coated aluminum cards (…
Number of citations: 7 link.springer.com
M Alejandro Vazquez‐Cruz… - Journal of food …, 2012 - Wiley Online Library
… of furfural, phenylethyl alcohol, 5-acetoxymethyl-2-furaldehyde, and octanoic acid tend to … -furancarboxaldehyde, 2(5H)-furanone, 5-acetoxymethyl-2-furaldehyde, and 2-cyclohexen-1-ol …
Number of citations: 22 ift.onlinelibrary.wiley.com
A Bulut, S Karagöz - The Scientific World Journal, 2013 - hindawi.com
… The identified compounds were 1,4:3,6-dianhydro-𝛼-d-glucopyranose, 5-(hydroxymethyl) furfural, 5acetoxymethyl-2-furaldehyde, and cyclotetradecane. The relative concentration of 5-(…
Number of citations: 1 www.hindawi.com
T Popoff, O Theander - Acta Chem. Scand, 1976 - actachemscand.org
The reaction of D-fructose in aqueous solutions of pl-I 4.5 at 96 or 160 Cyielded 5-(hydroxymethyl)-2-furaldehyde (1), 5, 5'-oxy-dimethylene-bis (2-furaldehyde)(2), 5-(acetoxymethyl)-2-…
Number of citations: 151 actachemscand.org

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